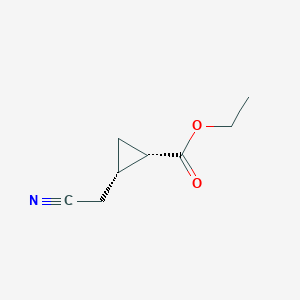

Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl (1S,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANVJJFBBHUGPY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Phosphorus Ylide or Carbanion Reagents

A patented process describes the preparation of cyclopropane carboxylic acid derivatives by:

- Starting from a lower alkyl ester of a trans-3,3-dimethyl-2-formyl-cyclopropane-1-carboxylic acid.

- Treatment with a basic reagent (alkali metal alcoholate) to form a lactone intermediate.

- Hydrolysis under slightly acidic or basic aqueous conditions to obtain the cis-form internal hemiacylal.

- Reaction with a phosphorus carbanionic reagent or ylide to introduce substituents at the 2-position, producing the desired cis-cyclopropane derivative with inversion of configuration at the 2-position.

This sequence illustrates a general approach to obtain cis-substituted cyclopropane carboxylates, potentially adaptable for introducing a cyanomethyl group at the 2-position.

Synthesis via Ethyl Isocyanoacetate and Alkyl Halides

Research on ethyl isocyanoacetate derivatives provides a practical route:

- Ethyl isocyanoacetate reacts with 1,2-dihaloalkanes or substituted haloethanols under basic conditions (e.g., sodium hydride) to form cyclopropane rings via double nucleophilic substitution.

- This method yields ethyl isocyanocyclopropane carboxylates, which can be subsequently converted to amino cyclopropane carboxylates or other derivatives by hydrolysis or further functional group transformations.

- The yields for such cyclopropanation reactions are moderate (30-58%) and provide good regio- and stereoselectivity, favoring cis isomers in some cases.

- This approach has been successfully used to prepare regio- and stereospecifically labeled cyclopropane derivatives, indicating its applicability to synthesize ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate analogs.

Comparative Data Table of Relevant Preparation Methods

Research Findings and Notes

- The patented method emphasizes the importance of controlling stereochemistry through intermediate lactone formation and phosphorus ylide reactions to achieve the cis configuration.

- The ethyl isocyanoacetate route offers a versatile and reproducible method for cyclopropane ring formation with functional groups such as cyanomethyl substituents.

- Yields and stereoselectivity depend on the nature of the starting halides and reaction conditions.

- Hydrolysis and subsequent base treatment steps are critical to convert intermediates into the final ester product.

- No direct, widely published synthesis exclusively for ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate was found, but these methods provide a solid foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

In organic chemistry, ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its strained cyclopropane ring makes it an attractive intermediate in various synthetic pathways, allowing for the introduction of functional groups through substitution reactions.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Notably, derivatives of ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate may exhibit:

- Antitumor Activity : Research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines, particularly breast cancer models.

- Biological Pathway Inhibition : It has been identified as an inhibitor of specific pathways relevant to cancer metastasis and angiogenesis, suggesting potential therapeutic applications in oncology.

Agricultural Chemistry

Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate may also find applications in agricultural chemistry as a precursor for developing novel pesticides or herbicides. Its structural characteristics allow for modifications that could enhance efficacy against specific pests while minimizing environmental impact.

Table 1: Summary of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Medicinal Chemistry | Potential antitumor activity; pathway inhibition |

| Agricultural Chemistry | Precursor for novel pesticides/herbicides |

Case Study 1: Antitumor Activity

A study conducted on various acylamino-substituted cyclic carboxylic acids demonstrated that derivatives of ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate exhibited significant inhibition of cell proliferation in vitro. The results indicated a dose-dependent response against breast cancer cell lines, highlighting the compound's potential as a lead structure for further drug development.

Case Study 2: Synthetic Applications

In a series of experiments aimed at synthesizing complex cyclic compounds, ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate was utilized as an intermediate. The reactions showcased its ability to undergo nucleophilic substitutions efficiently, leading to the successful formation of various derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate

- Substituents: Cyanomethyl (-CH₂CN) and ethoxycarbonyl (-COOEt).

- Key Properties: The electron-withdrawing cyanomethyl group enhances the electrophilicity of the cyclopropane ring, facilitating nucleophilic additions. The ester group contributes to solubility in organic solvents.

Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate (Compound 7)

- Substituents: 4-Cyanophenyl (aromatic ring with -CN) and ethoxycarbonyl.

- Synthesized via a benzonitrile derivative, yielding a scalemic mixture as a colorless oil .

- Molecular Weight: 217.23 g/mol (C₁₂H₁₁NO₂).

Ethyl 1-(4-methylbenzyl)-2-(4-nitrophenyl)cyclopropane-1-carboxylate (Compound 6)

- Substituents: 4-Methylbenzyl (-CH₂C₆H₄Me) and 4-nitrophenyl (-C₆H₄NO₂).

- Key Properties: The nitro group (-NO₂) strongly withdraws electrons, destabilizing the cyclopropane ring and increasing reactivity toward ring-opening reactions.

- Synthesis : Low yield (9%) due to steric hindrance from the bulky benzyl group .

Steric and Electronic Modifications

Ethyl 2-(4-methoxyphenyl)-1-(trimethylsilyl)cyclopropane-1-carboxylate (2ca)

Ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride

- Substituents: Amino (-NH₂) and ethyl (-CH₂CH₃).

- Key Properties: The amino group enables hydrogen bonding, making this compound a candidate for drug design. The hydrochloride salt improves aqueous solubility .

- Molecular Weight: 193.67 g/mol (C₈H₁₆ClNO₂).

Comparative Data Table

Key Research Findings

Cyanomethyl vs. Cyanophenyl: The cyanomethyl group in the target compound offers greater conformational flexibility compared to the rigid 4-cyanophenyl analog, influencing reactivity in ring-opening reactions .

Steric Effects : Bulky substituents (e.g., trimethylsilyl) reduce reaction yields but improve stereochemical control, as seen in asymmetric syntheses .

Electron-Withdrawing Groups: Nitro and cyano substituents enhance electrophilicity, making these compounds prone to nucleophilic attacks .

Pharmaceutical Potential: Amino-functionalized derivatives (e.g., hydrochloride salts) are prioritized in drug discovery due to improved bioavailability .

Biological Activity

Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS Number: 84673-47-2) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of approximately 153.18 g/mol. This article explores its biological properties, potential applications, and relevant research findings.

Biological Activity Overview

Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate has been studied for its potential as a protein degrader building block, indicating its utility in drug design and development. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific amino acids in proteins, leading to modulation of enzymatic activity. For instance, similar compounds have been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which has implications for treating metabolic disorders .

Inhibition Studies

Recent studies have demonstrated that derivatives of ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate can effectively inhibit certain enzymes:

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 3 | HCV Protease | 4 | |

| Compound 4 | HCV Protease | 2 | |

| Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | ACC | <300 |

These findings suggest that the compound could be a potent inhibitor of metabolic pathways, particularly those involved in lipid synthesis.

Case Studies

- Fatty Acid Metabolism : In vitro studies using HepG2 cells indicated that ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate significantly reduced the incorporation of labeled acetate into fatty acids, demonstrating its potential as a metabolic inhibitor .

- Cancer Research : The compound has been explored as part of a broader investigation into inhibitors of ACC, which is implicated in cancer cell proliferation due to its role in lipid biosynthesis. The results showed effective suppression of cell viability in cancer models when treated with this compound .

Q & A

Q. What are the key synthetic routes and optimization strategies for Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate?

The synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. A common method uses ethyl diazoacetate with alkenes under controlled conditions (e.g., Rh(II) catalysis). Optimization requires precise temperature control (−10°C to 25°C), anhydrous solvents (THF, DCM), and inert atmospheres to minimize side reactions. Yield improvements (70–85%) are achieved by adjusting stoichiometry and catalyst loading (e.g., 2–5 mol% Rh₂(OAc)₄) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm cyclopropane ring integrity (δ 1.2–2.8 ppm for ring protons) and ester/cyanomethyl groups (δ 4.1–4.3 ppm for ethyl ester; δ 2.5–3.0 ppm for cyanomethyl) .

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) validate functional groups .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 182.12) .

Q. What are the common reaction mechanisms involving this cyclopropane derivative?

The strained cyclopropane ring undergoes ring-opening via nucleophilic attack (e.g., with Grignard reagents) or thermal rearrangement. The cyanomethyl group participates in Huisgen cycloadditions or serves as a nitrile precursor in hydrolysis reactions. Ethyl ester groups are often hydrolyzed to carboxylic acids for further functionalization .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

Diastereoselective synthesis is achieved using chiral auxiliaries or asymmetric catalysis. For example, (1R,2R)-configured products are obtained with >90% ee using Jacobsen’s Co-salen catalyst. Stereochemical analysis employs NOESY NMR or X-ray crystallography to resolve cis/trans isomerism .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in receptor binding (e.g., dopamine receptor affinity) arise from stereochemical impurities or assay variability. Mitigation strategies:

- Purification : Use preparative HPLC to isolate enantiomers (>99% purity).

- Assay validation : Compare results across multiple platforms (e.g., SPR vs. radioligand binding) .

Q. What computational methods predict the compound’s reactivity and bioactivity?

- DFT calculations : Model ring strain energy (~27 kcal/mol) and predict regioselectivity in ring-opening reactions.

- Molecular docking : Simulate binding to biological targets (e.g., CYP450 enzymes) using AutoDock Vina.

- MD simulations : Assess stability in aqueous vs. lipid membranes (NAMD/GROMACS) .

Q. What green chemistry approaches improve synthetic sustainability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.